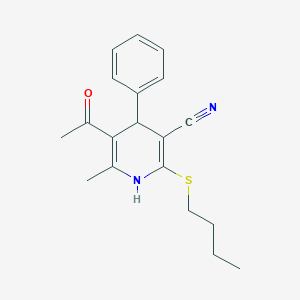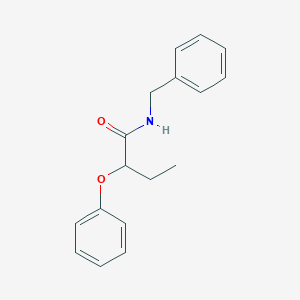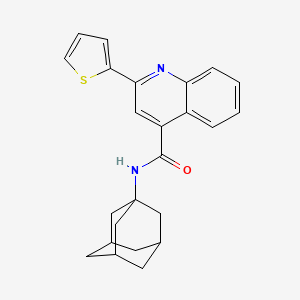
N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide, also known as FHQ, is a synthetic compound that has received significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. FHQ is a quinoline derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
科学研究应用
N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the growth of tumors. Additionally, N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been shown to exhibit anti-microbial properties against a wide range of microorganisms, including bacteria, fungi, and viruses.
作用机制
The mechanism of action of N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and microbial infections. N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been shown to inhibit the activity of COX-2 by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Additionally, N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been shown to inhibit the growth of microorganisms by disrupting their cell membrane and inhibiting their DNA synthesis.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and inhibiting microbial growth. N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been shown to inhibit the growth of various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
实验室实验的优点和局限性
One of the main advantages of using N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various biological processes. Additionally, N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been shown to have low toxicity in vitro and in vivo, which makes it a safe compound to work with. However, the main limitation of using N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain assays.
未来方向
There are several future directions for research on N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide, including exploring its potential applications in drug discovery and development, investigating its mechanism of action in more detail, and improving its solubility in aqueous solutions. Additionally, further research is needed to explore the potential of N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections.
合成方法
The synthesis of N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide involves the reaction of 2-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then treated with hydroxylamine hydrochloride and acetic anhydride to yield the final product, N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide. The yield of N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide can be further improved by using different reaction conditions, such as varying the reaction temperature and time.
属性
IUPAC Name |
N-(2-fluorophenyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-10-8-16(21)12-9-11(6-7-14(12)19-10)17(22)20-15-5-3-2-4-13(15)18/h2-9H,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAKMSOKJWVFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-methyl-quinoline-6-carboxylic acid (2-fluoro-phenyl)-amide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5235118.png)

![2-oxo-2-phenylethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B5235128.png)
![N-[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5235140.png)
![3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5235143.png)
![N-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5235149.png)

![8,10-diiodo-2,4-dimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5235161.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5235173.png)

![2-[4-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1-piperazinyl]pyrimidine](/img/structure/B5235192.png)
![1-(methylsulfonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5235200.png)
![2-[4-[(1-ethyl-1H-indol-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B5235208.png)
